Cas no 1272933-66-0 (2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone)

2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 化学的及び物理的性質
名前と識別子
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- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone
- 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone
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- インチ: 1S/C14H19NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8,16H,4-7,9-10H2,1H3
- InChIKey: SXPJUGZFBZSZBC-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(COC2C=CC(C)=CC=2CO)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 291
- トポロジー分子極性表面積: 59
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609263-1g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 1g |
¥1512.0 | 2023-04-03 | |
Chemenu | CM492316-1g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 1g |
$218 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668755-10g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethan-1-one |
1272933-66-0 | 98% | 10g |
¥13582.00 | 2024-08-09 | |
Chemenu | CM492316-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 5g |
$647 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609263-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 5g |
¥4529.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668755-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethan-1-one |
1272933-66-0 | 98% | 5g |
¥8908.00 | 2024-08-09 |
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanoneに関する追加情報
Introduction to 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone (CAS No. 1272933-66-0)
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone, with the CAS number 1272933-66-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholino derivatives and is characterized by its unique structural features, which include a morpholine ring and a substituted phenoxy group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone is composed of a morpholine ring attached to an ethanone moiety, which is further substituted with a 2-hydroxymethyl-4-methyl-phenoxy group. The presence of these functional groups imparts specific physicochemical properties to the compound, such as solubility, stability, and reactivity. These properties are crucial for its potential use in various biological assays and drug development processes.
Recent studies have highlighted the potential of 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone in several therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone could be a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone has also shown potential as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has indicated that this compound can scavenge free radicals and reduce oxidative damage, thereby protecting cells from oxidative stress-induced injury. This property makes it a valuable candidate for further investigation in the context of neuroprotection and cardioprotection.
In addition to its therapeutic potential, the pharmacokinetic properties of 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone have been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can cross the blood-brain barrier, which is essential for its potential use in central nervous system (CNS) disorders.
The safety profile of 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound has low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its further development as a safe and effective therapeutic agent.
In conclusion, 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone (CAS No. 1272933-66-0) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and antioxidant properties make it a valuable candidate for the treatment of various diseases. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications. As research progresses, this compound may play a significant role in advancing the field of medicinal chemistry and pharmaceutical science.
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